molecular formula C9H16BrNO4 B158381 Carnitine bromoacetate CAS No. 10034-25-0

Carnitine bromoacetate

Cat. No.: B158381
CAS No.: 10034-25-0
M. Wt: 282.13 g/mol
InChI Key: XSPKQMNUNNSJIQ-UHFFFAOYSA-N
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Description

Carnitine bromoacetate is a compound that combines the properties of bromoacetyl and carnitine Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids, while bromoacetyl is a functional group containing bromine

Preparation Methods

Synthetic Routes and Reaction Conditions

Carnitine bromoacetate can be synthesized through the reaction of bromoacetyl chloride with carnitine. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of bromoacetylcarnitine may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Carnitine bromoacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The carnitine moiety can undergo oxidation and reduction reactions, affecting its functional groups.

    Hydrolysis: The ester bond in bromoacetylcarnitine can be hydrolyzed to produce bromoacetic acid and carnitine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or amines, typically carried out in aqueous or organic solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.

Major Products

    Substitution: Products include substituted carnitine derivatives.

    Oxidation: Oxidized forms of carnitine.

    Hydrolysis: Bromoacetic acid and carnitine.

Scientific Research Applications

Carnitine bromoacetate has several applications in scientific research:

Mechanism of Action

Carnitine bromoacetate exerts its effects primarily through its interaction with enzymes involved in fatty acid metabolism. It acts as a substrate for carnitine acyltransferases, facilitating the transfer of acyl groups. The bromoacetyl group can also alkylate active site residues in enzymes, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Acetylcarnitine: Similar in structure but lacks the bromoacetyl group. It is involved in fatty acid metabolism and has therapeutic applications.

    Bromoacetyl-CoA: Contains a coenzyme A moiety instead of carnitine, used in different metabolic pathways.

Uniqueness

Carnitine bromoacetate is unique due to its combination of the bromoacetyl group and carnitine, allowing it to participate in both metabolic processes and chemical reactions that other similar compounds cannot. This dual functionality makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

CAS No.

10034-25-0

Molecular Formula

C9H16BrNO4

Molecular Weight

282.13 g/mol

IUPAC Name

3-(2-bromoacetyl)oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C9H16BrNO4/c1-11(2,3)6-7(4-8(12)13)15-9(14)5-10/h7H,4-6H2,1-3H3

InChI Key

XSPKQMNUNNSJIQ-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr

Synonyms

omoacetylcarnitine
bromoacetylcarnitine, (+-)-isomer
bromoacetylcarnitine, (R)-isomer
bromoacetylcarnitine, (S)-isomer
carnitine bromoacetate

Origin of Product

United States

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